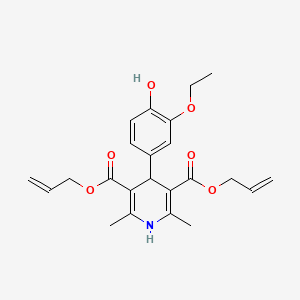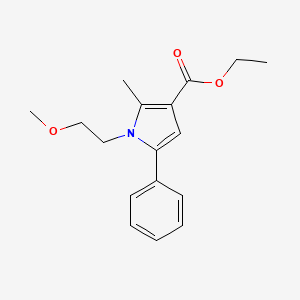
ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mecanismo De Acción
Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, this compound reduces the release of glutamate, a major excitatory neurotransmitter, and inhibits the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound reduces the release of dopamine in the striatum, which is a key brain region involved in reward and motivation. This compound also enhances the activity of the gamma-aminobutyric acid (GABA) system, which is the major inhibitory neurotransmitter system in the brain. In addition, this compound has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments. First, it is a highly selective antagonist of mGluR5, which allows for specific targeting of this receptor. Second, this compound has good pharmacokinetic properties, including high oral bioavailability and good brain penetration. Third, this compound has been extensively studied in animal models and has a well-established safety profile.
However, there are also some limitations to the use of this compound in lab experiments. First, this compound may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of the results. Second, this compound may have species-specific effects, which can limit its translational potential. Third, this compound may have dose-dependent effects, which can affect the reproducibility of the results.
Direcciones Futuras
There are several future directions for the use of ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate in scientific research. First, this compound can be used to investigate the role of mGluR5 in other physiological and pathological processes, such as epilepsy, stroke, and traumatic brain injury. Second, this compound can be used to study the effects of mGluR5 modulation in different brain regions and cell types. Third, this compound can be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Fourth, this compound can be used to develop new drugs that target mGluR5 for the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate can be synthesized using a two-step procedure. In the first step, 2-methoxyethylamine is reacted with 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the corresponding amide intermediate. In the second step, the amide intermediate is treated with ethyl chloroformate in the presence of triethylamine to afford this compound in high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, this compound has been shown to reduce the severity of symptoms in animal models of Parkinson's disease, Alzheimer's disease, and fragile X syndrome. This compound has also been used to study the role of mGluR5 in addiction, anxiety, depression, and pain.
Propiedades
IUPAC Name |
ethyl 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-21-17(19)15-12-16(14-8-6-5-7-9-14)18(13(15)2)10-11-20-3/h5-9,12H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNPWYZKSMMDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
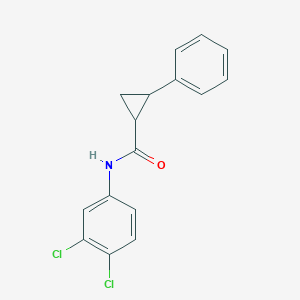
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199957.png)
![7-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5199962.png)
![1-cycloheptyl-6-oxo-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5199965.png)
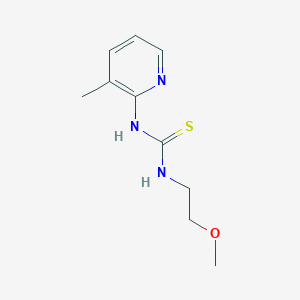
![N-(4-bromo-3-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5199989.png)
![3-[(cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5199993.png)
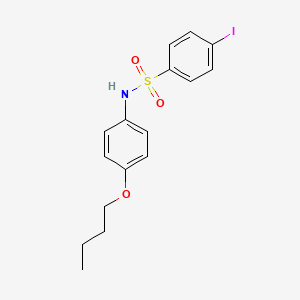
![3-{[(4-acetylphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5200000.png)
![2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5200017.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5200031.png)
![17-(3-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200042.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5200053.png)
